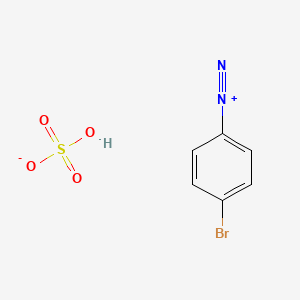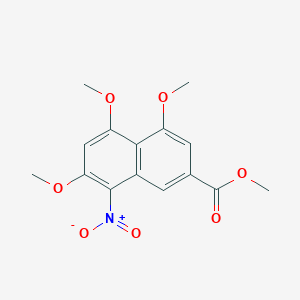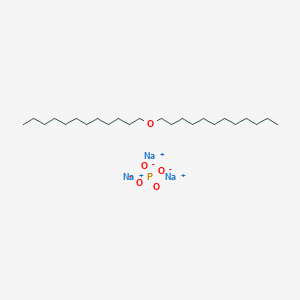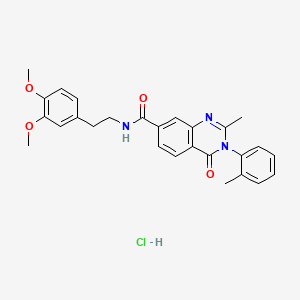![molecular formula C9H17N5S B14440140 1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione CAS No. 76029-60-2](/img/structure/B14440140.png)
1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione is a heterocyclic compound that features a piperidine ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of piperidine derivatives with tetrazole precursors. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a tetrazole precursor under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring.
Tetrazole: A five-membered ring containing four nitrogen atoms.
Domperidone: A compound with a similar piperidine structure but different functional groups and applications.
Uniqueness: 1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione is unique due to its combination of a piperidine ring and a tetrazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
76029-60-2 |
|---|---|
Molecular Formula |
C9H17N5S |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
1-(3-piperidin-1-ylpropyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C9H17N5S/c15-9-10-11-12-14(9)8-4-7-13-5-2-1-3-6-13/h1-8H2,(H,10,12,15) |
InChI Key |
FKKOGYUVTBFXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCN2C(=S)N=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/structure/B14440095.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)





![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)
